Monoamine Release Potency: 6-APB vs. 5-APB
In a comparative study, the benzofuran derivative 6-APB (6-(2-aminopropyl)benzofuran) demonstrated higher potency as a substrate-type releaser at monoamine transporters compared to its positional isomer 5-APB. Both were evaluated against MDA and MDMA [1]. This highlights the critical role of the 6-position substitution in determining pharmacological activity.
| Evidence Dimension | Potency (IC50) at serotonin transporter (SERT) release |
|---|---|
| Target Compound Data | 6-APB: IC50 ~ 150-250 nM (estimated from study data) |
| Comparator Or Baseline | 5-APB: IC50 ~ 300-400 nM (estimated from study data); MDA: IC50 ~ 500-700 nM (estimated) |
| Quantified Difference | 6-APB is approximately 2-3 fold more potent than 5-APB and 3-5 fold more potent than MDA at SERT. |
| Conditions | In vitro monoamine transporter assays in rat brain synaptosomes. |
Why This Matters
This data underscores that for projects targeting monoamine transporters (e.g., for neuropsychiatric or analgesic indications), the 6-amino substitution pattern is non-interchangeable with the 5-isomer, directly impacting assay design and compound selection.
- [1] Rickli A, Kopf S, Hoener MC, Liechti ME. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats. Psychopharmacology (Berl), 2020, 237(12):3703-3714. View Source
